

# Tris(4-chlorophenyl)methanol analytical standards and reference materials

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## Compound of Interest

Compound Name: *Tris(4-chlorophenyl)methanol*

Cat. No.: *B1216897*

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## Application Notes: Analysis of Tris(4-chlorophenyl)methanol

### Introduction

**Tris(4-chlorophenyl)methanol** (TCPMOH), also known as 4,4',4''-Trichlorotryl alcohol, is an environmental contaminant of significant concern.<sup>[1]</sup> It is recognized as a byproduct of dichlorodiphenyltrichloroethane (DDT) manufacturing and a metabolite of Tris(4-chlorophenyl)methane (TCPMe).<sup>[1][2][3]</sup> Due to its persistence and tendency to bioaccumulate in marine life and its detection in human tissues, including breast milk, robust analytical methods for its quantification are crucial for environmental monitoring, toxicology studies, and ensuring food safety.<sup>[3][4][5][6]</sup> These application notes provide an overview of available analytical standards and a detailed protocol for the analysis of TCPMOH in biological and environmental matrices.

### Analytical Standards and Reference Materials

The availability of high-purity analytical standards is fundamental for accurate quantification. Several chemical suppliers offer **Tris(4-chlorophenyl)methanol** for research purposes. It is essential to obtain a certificate of analysis (CoA) to confirm the purity and identity of the standard. Isotope-labeled standards, such as **Tris(4-chlorophenyl)methanol-13C19**, are also available and recommended for use as internal standards to improve method accuracy and precision through isotope dilution techniques.<sup>[7]</sup>

Table 1: Examples of Commercially Available **Tris(4-chlorophenyl)methanol** Standards

Product Name	Supplier	CAS Number	Molecular Formula	Purity	Notes
Tris(4-chlorophenyl) methanol	Indagoo	3010-80-8	C <sub>19</sub> H <sub>13</sub> Cl <sub>3</sub> O	95%	Intended for laboratory use only.
TRIS-(4-CHLORO-PHENYL)-METHANOL AldrichCPR	Sigma-Aldrich	3010-80-8	C <sub>19</sub> H <sub>13</sub> Cl <sub>3</sub> O	Not Specified	Buyer assumes responsibility to confirm identity and purity.[8]
Tris(4-chlorophenyl) methanol	BLD Pharm	3010-80-8	C <sub>19</sub> H <sub>13</sub> Cl <sub>3</sub> O	Not Specified	For research use only.[9]
Tris(4-chlorophenyl) methanol- <sup>13</sup> C <sub>19</sub>	MedchemExpress	Not Applicable	<sup>13</sup> C <sub>19</sub> H <sub>13</sub> Cl <sub>3</sub> O	Not Specified	Isotope-labeled internal standard.[7]

## Experimental Protocols

### Protocol 1: Analysis of TCPMOH in Biological Tissues (Rat Plasma, Fish, Marine Mammals)

This protocol is a composite methodology based on validated gas chromatography-mass spectrometry (GC-MS) methods for detecting TCPMOH in complex biological matrices.[2][10]

#### 1. Sample Preparation: Extraction and Cleanup

- Objective: To extract TCPMOH from the biological matrix and remove interfering substances.
- Materials:
  - Biological tissue (e.g., plasma, fish homogenate, blubber)

- Internal Standard (IS) spiking solution (e.g., **Tris(4-chlorophenyl)methanol-13C19**)
- Hexane/Dichloromethane (50:50, v/v)
- Ethanol
- ASTM Type I water
- Florisil or Silica gel columns for cleanup
- Sodium sulfate (anhydrous)
- Procedure:
  - To a known quantity of homogenized sample (e.g., 0.5 g), add the internal standard.
  - Add 3 mL of ASTM Type I water and 1.5 mL of ethanol.[\[11\]](#)
  - Perform a liquid-liquid extraction (LLE) by adding 2 mL of hexane/dichloromethane (50:50, v/v).[\[11\]](#)
  - Vortex the mixture vigorously for 15 minutes and centrifuge at ~1260 x g for 5 minutes to separate the layers.[\[11\]](#)
  - Carefully collect the organic (top) layer.
  - Repeat the extraction step on the remaining aqueous layer with an additional 2 mL of the solvent mixture to ensure complete recovery.[\[11\]](#)
  - Combine the organic extracts and dry by passing through a column containing anhydrous sodium sulfate.
  - For cleanup, pass the dried extract through a Florisil or silica gel column to remove lipids and other interferences.[\[4\]](#)[\[12\]](#) Gel permeation chromatography is another effective cleanup technique.[\[10\]](#)
  - Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen at 50°C.[\[13\]](#)

- Reconstitute the residue in a small, precise volume (e.g., 20  $\mu$ L) of a suitable solvent like nonane for GC-MS analysis.[13]

## 2. Instrumental Analysis: GC-MS

- Objective: To separate, identify, and quantify TCPMOH.
- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS), preferably with a capillary column.
- Typical GC-MS Parameters:
  - GC Column: Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
  - Injector Temperature: 250°C - 280°C.
  - Oven Program: Initial temperature of 80°C, hold for 1-2 minutes, ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  - MS Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for halogenated compounds.[10]
  - MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for TCPMOH and its internal standard.

## 3. Calibration and Quantification

- Procedure:
  - Prepare a series of calibration standards in a clean matrix (e.g., control plasma) ranging from approximately 1 to 100 ng/mL.[2]
  - Process the calibration standards using the same extraction and cleanup procedure as the unknown samples.

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
- Quantify TCPMOH in the samples by interpolating their area ratios from the calibration curve.

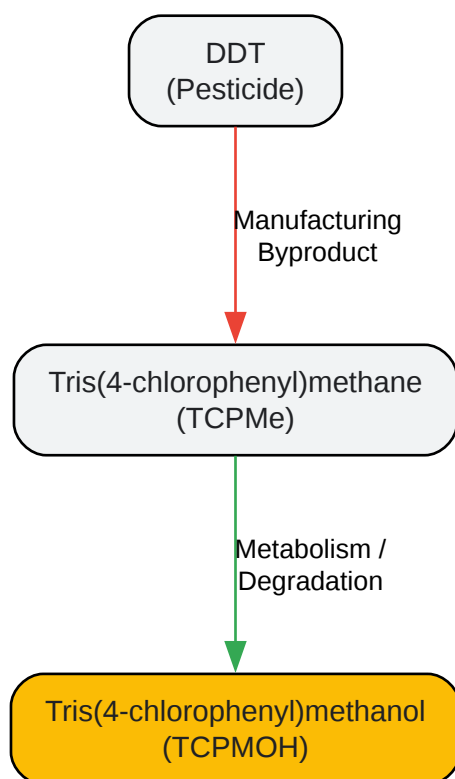
Table 2: Typical Method Performance Data for TCPMOH Analysis in Rat Plasma

Parameter	Typical Value	Reference
Calibration Range	1–100 ng/mL	[2]
Linearity ( $r^2$ )	$\geq 0.9975$	[2][14]
Limit of Quantitation (LOQ)	1 ng/mL	[13]
Limit of Detection (LOD)	0.07 ng/mL	[2]
Accuracy (Relative Error)	$\leq \pm 14.5\%$	[2][14]
Precision (RSD)	$\leq 3.8\%$	[2][14]

## Visualizations

### Chemical Relationship Diagram

The following diagram illustrates the relationship between the pesticide DDT, its byproduct TCPMe, and the subsequent metabolite TCPMOH. This relationship is crucial for understanding the environmental source of TCPMOH.[2][3][15]

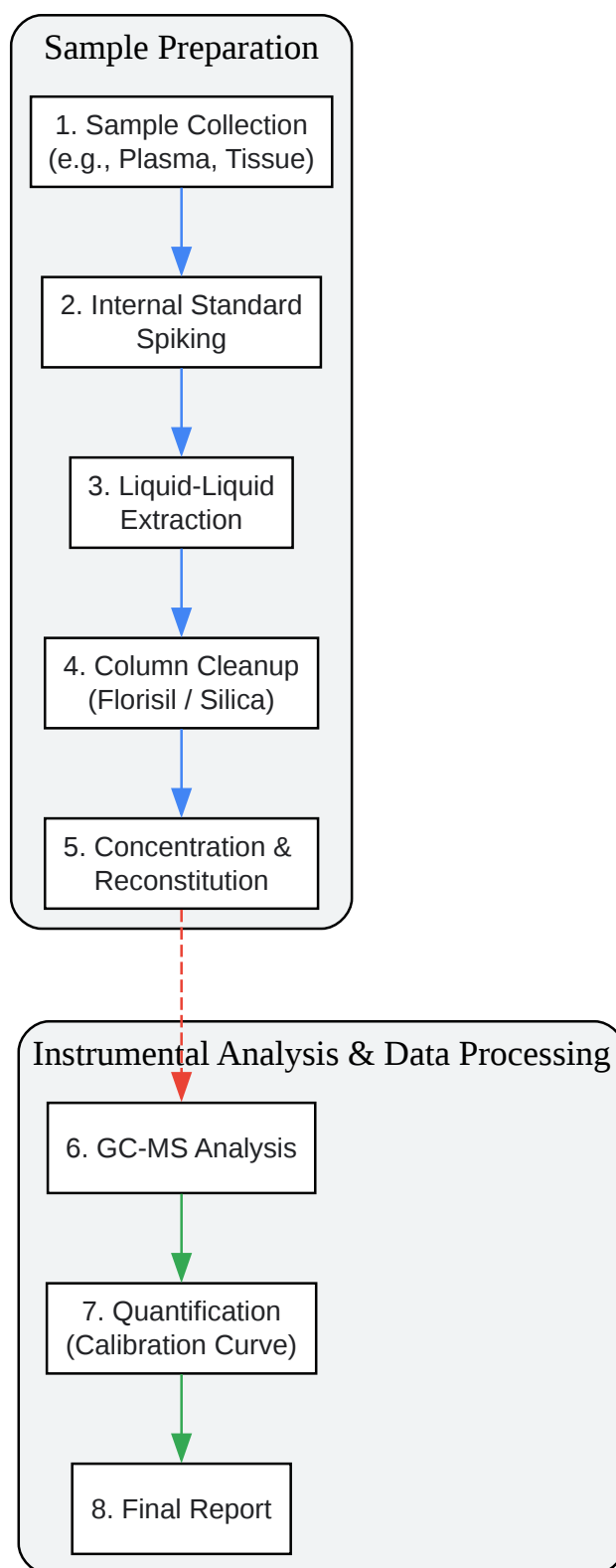


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Caption: Relationship between DDT, TCPMe, and TCPMOH.

#### Analytical Workflow Diagram

This diagram outlines the general workflow for the analysis of **Tris(4-chlorophenyl)methanol** in an environmental or biological sample.



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Caption: General workflow for TCPMOH analysis.

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